7-Chlorothieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a pyridine derivative and a pharmaceutical intermediate compound . It has a molecular weight of 194.64 . The IUPAC name for this compound is 7-chlorothieno[3,2-b]pyridine-6-carbonitrile .
Synthesis Analysis
The synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile involves the use of POCl3 and thieno[3,2-b]pyridin-7-ol . The reaction mixture is heated at 60°C for 1 hour and at 100°C for an additional hour .Molecular Structure Analysis
The molecular structure of 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is represented by the formula C8H3ClN2S . The InChI code for this compound is 1S/C8H3ClN2S/c9-7-5(3-10)4-11-6-1-2-12-8(6)7/h1-2,4H .Chemical Reactions Analysis
As a pharmaceutical intermediate, 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile can be used in the preparation of piperidines and deuterated thiophene pyridine compounds . It can also be used in the synthesis of compounds with anticancer activity .Physical And Chemical Properties Analysis
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a solid compound . Its empirical formula is C8H3ClN2S and it has a molecular weight of 194.64 .Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One specific field where this compound finds application is in the synthesis of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . This similarity is a key factor in explaining their effectiveness, especially in antiviral and anticancer drugs .
The methods of application or experimental procedures involve chemical synthesis, where this compound is incorporated into larger molecules to enhance their solubility, polarity, lipophilicity, and hydrogen bonding capacity .
The outcomes of these applications are varied, but they generally contribute to the development of new drugs with improved pharmacological properties .
Safety And Hazards
properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-7-5(3-10)4-11-6-1-2-12-8(6)7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQDMVDUXLEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473504 | |
Record name | 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
700844-09-3 | |
Record name | 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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